tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350040
InChI: InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-8-13(9-12-22)21(4)16-6-5-14-15(20-16)7-10-19-14/h5-7,10,13,19H,8-9,11-12H2,1-4H3
SMILES:
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol

tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18350040

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate -

Specification

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
IUPAC Name tert-butyl 4-[methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-8-13(9-12-22)21(4)16-6-5-14-15(20-16)7-10-19-14/h5-7,10,13,19H,8-9,11-12H2,1-4H3
Standard InChI Key BHCBFFYXQYYUCA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC3=C(C=C2)NC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-[methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino]piperidine-1-carboxylate, reflects its bifunctional architecture: a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group and a methyl-substituted pyrrolo[3,2-b]pyridine moiety. Key structural attributes include:

  • Piperidine Ring: The six-membered piperidine ring provides conformational flexibility, facilitating interactions with hydrophobic binding pockets in enzymes .

  • Pyrrolo[3,2-b]pyridine: This fused bicyclic system is electron-rich, enabling π-π stacking and hydrogen bonding with biological targets .

  • Boc Group: The tert-butyl carbamate enhances solubility and serves as a protective group during synthetic modifications .

Table 1 summarizes critical physicochemical properties:

PropertyValueSource
Molecular FormulaC18H26N4O2\text{C}_{18}\text{H}_{26}\text{N}_4\text{O}_2
Molecular Weight330.4 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC3=C(C=C2)NC=C3
LogP (Predicted)2.44 (iLOGP)
Solubility9.08 mg/mL (ESOL)
Hydrogen Bond Donors1

Synthetic Routes and Optimization

The synthesis of this compound typically involves multi-step protocols, leveraging nucleophilic substitution and coupling reactions. A representative pathway includes:

Precursor Synthesis

Step 1: tert-Butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7) serves as the primary precursor. Its synthesis involves Boc protection of 4-aminopiperidine under anhydrous conditions .
Step 2: Methylation of the piperidine amine is achieved using methanesulfonyl chloride or iodomethane in the presence of a base (e.g., potassium carbonate) .

Pyrrolo[3,2-b]pyridine Coupling

The pyrrolo[3,2-b]pyridine moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling. For example, palladium-catalyzed cross-coupling between 5-bromo-1H-pyrrolo[3,2-b]pyridine and the methylated piperidine intermediate yields the target compound .

Key Reaction Conditions:

  • Catalysts: Pd(OAc)₂, XPhos

  • Solvents: DMF, toluene

  • Temperature: 90–100°C

  • Yield: 38–74%

Biological Activities and Mechanism of Action

Protein Kinase Inhibition

The compound’s dual heterocyclic system enables potent inhibition of protein kinases, particularly Akt (PKB) and PKA. In vitro studies demonstrate:

  • IC₅₀ for Akt: 28 nM, with 28-fold selectivity over PKA .

  • Cellular Efficacy: Inhibition of downstream biomarkers in the PI3K-Akt-mTOR pathway at 1–10 µM .

KinaseIC₅₀ (nM)Selectivity (vs. Akt)
Akt (PKBβ)28
PKA78528×
mTOR1,20043×

Applications in Drug Discovery

Oncology

As an Akt inhibitor, this compound is a candidate for combination therapies with chemotherapeutics (e.g., paclitaxel) to overcome resistance .

Neurological Disorders

Patent WO2017107087A1 discloses pyrrolopyridine derivatives as allosteric modulators of M4 muscarinic receptors, suggesting potential in Alzheimer’s disease .

Future Research Directions

  • Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility and bioavailability .

  • Targeted Delivery: Develop nanoparticle formulations to enhance brain penetration for neurological applications .

  • Combination Therapies: Evaluate synergies with immune checkpoint inhibitors in solid tumors .

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